molecular formula C15H17Cl2NO5 B13999645 Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate CAS No. 13277-53-7

Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate

Katalognummer: B13999645
CAS-Nummer: 13277-53-7
Molekulargewicht: 362.2 g/mol
InChI-Schlüssel: LIMCZYYAMCUZMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate is a chemical compound with the molecular formula C15H17Cl2NO5 It is known for its unique structure, which includes a dichloroacetyl group and a phenyl-amino group attached to a propanedioate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate typically involves the reaction of diethyl malonate with 2,2-dichloroacetyl chloride and aniline. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dichloroacetyl group to a less oxidized state, such as a chloroacetyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloroacetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate involves its interaction with specific molecular targets. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenyl-amino group may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.

    Diethyl 2-[(2-chloroacetyl)-phenyl-amino]propanedioate: A related compound with a single chlorine atom in the acetyl group.

    Diethyl 2-[(2,2-dibromoacetyl)-phenyl-amino]propanedioate: A brominated analog with similar reactivity.

Uniqueness

Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate is unique due to the presence of two chlorine atoms in the acetyl group, which can significantly influence its reactivity and interactions with other molecules. This distinct structure makes it a valuable compound for specific research and industrial applications.

Eigenschaften

CAS-Nummer

13277-53-7

Molekularformel

C15H17Cl2NO5

Molekulargewicht

362.2 g/mol

IUPAC-Name

diethyl 2-(N-(2,2-dichloroacetyl)anilino)propanedioate

InChI

InChI=1S/C15H17Cl2NO5/c1-3-22-14(20)11(15(21)23-4-2)18(13(19)12(16)17)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3

InChI-Schlüssel

LIMCZYYAMCUZMD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C(=O)OCC)N(C1=CC=CC=C1)C(=O)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.